![molecular formula C27H31N5O9 B2715996 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone dioxalate CAS No. 1351650-51-5](/img/structure/B2715996.png)
2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone dioxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone dioxalate is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole moiety, a piperazine ring, and a dihydroquinoline structure, making it a unique molecule with diverse chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone dioxalate typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole derivative, followed by the introduction of the piperazine ring through nucleophilic substitution. The final step involves the formation of the dihydroquinoline structure under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to streamline the production process.
化学反応の分析
Types of Reactions
2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone dioxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzimidazole and piperazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperature, pH, and solvent choice to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole or piperazine rings.
科学的研究の応用
Neurological Disorders
Research indicates that compounds similar to 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone dioxalate may exhibit inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. A study highlighted the efficacy of related compounds in inhibiting AChE, suggesting that this compound could be explored for its potential to enhance cognitive function by increasing acetylcholine levels in the brain .
Anticancer Activity
The benzimidazole and quinoline components of the compound are known for their anticancer properties. Research has shown that derivatives containing these moieties can induce apoptosis in cancer cells and inhibit tumor growth. The specific interactions of this compound with cancer cell lines need further investigation to establish its effectiveness as an anticancer agent .
Antimicrobial Properties
Compounds with similar structures have demonstrated significant antimicrobial activity against various pathogens. The presence of the benzimidazole ring is particularly relevant in this context, as it has been associated with antibacterial and antifungal activities. Future studies could evaluate the antimicrobial efficacy of this compound against resistant strains of bacteria and fungi .
Case Studies
作用機序
The mechanism of action of 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone dioxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
- 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone
- 1-(3,4-dihydroquinolin-1(2H)-yl)ethanone
- 4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine
Uniqueness
2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone dioxalate is unique due to its combination of benzimidazole, piperazine, and dihydroquinoline structures
生物活性
The compound 2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-1-(3,4-dihydroquinolin-1(2H)-yl)ethanone dioxalate is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, and other pharmacological activities, supported by data from various studies.
Chemical Structure
The molecular formula of the compound is C18H22N6O2, with a molecular weight of 354.4 g/mol. The structure consists of a benzimidazole moiety linked to a piperazine ring and a dihydroquinoline derivative, which may contribute to its diverse biological activities.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of benzimidazole derivatives, including those similar in structure to our compound. A study reported that various benzimidazole derivatives exhibited significant activity against multiple bacterial strains, including Staphylococcus aureus (both MRSA and non-MRSA), Escherichia coli, and Candida albicans .
Table 1: Antimicrobial Activity of Similar Compounds
Compound | MIC (µg/mL) | Target Organisms |
---|---|---|
3ao | < 1 | S. aureus |
3ad | 3.9 - 7.8 | C. albicans, E. coli |
3aq | < 1 | MRSA, M. smegmatis |
These findings suggest that the structural components of the compound may interact with microbial targets, potentially inhibiting their growth.
Anticancer Activity
The anticancer properties of benzimidazole derivatives are well-documented. A study on related compounds demonstrated their ability to inhibit human topoisomerase I (Hu Topo I), an essential enzyme for DNA replication in cancer cells . The evaluated compounds showed promising results against a panel of 60 human cancer cell lines at the National Cancer Institute.
Table 2: Anticancer Activity of Benzimidazole Derivatives
Compound | IC50 (µM) | Cancer Cell Lines Tested |
---|---|---|
BBZ 11a | 16 | Various (NCI 60) |
BBZ 12b | Comparable to CPT | Various (NCI 60) |
These compounds caused cell cycle arrest at the G2/M phase, indicating their potential as effective anticancer agents through mechanisms involving DNA damage response .
Mechanistic Studies
Molecular docking studies have been conducted to elucidate the binding interactions between the compound and various biological targets. These studies suggest that structural features such as the benzimidazole core and piperazine ring enhance binding affinity to target proteins involved in cellular processes like DNA replication and repair .
Case Studies
A notable case study involved the synthesis and evaluation of novel benzimidazole derivatives against microbial and cancer cell lines. The results indicated that modifications on the benzimidazole scaffold significantly influenced biological activity, showcasing the importance of structure-activity relationships in drug design .
特性
IUPAC Name |
2-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-1-(3,4-dihydro-2H-quinolin-1-yl)ethanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O.2C2H2O4/c29-23(28-11-5-7-18-6-1-4-10-21(18)28)17-27-14-12-26(13-15-27)16-22-24-19-8-2-3-9-20(19)25-22;2*3-1(4)2(5)6/h1-4,6,8-10H,5,7,11-17H2,(H,24,25);2*(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVWCMVCUXGDSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3CCN(CC3)CC4=NC5=CC=CC=C5N4.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。